1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate is a complex organic compound that features a pyridinium core substituted with methoxy and methylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate typically involves the reaction of 2-methoxy-5-(methylamino)benzaldehyde with pyridine under specific conditions. The reaction is often carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the pyridinium ion. The resulting product is then treated with perchloric acid to yield the perchlorate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridinium ion can be reduced to form the corresponding pyridine derivative.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the pyridinium ion can produce the corresponding pyridine derivative.
Wissenschaftliche Forschungsanwendungen
1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research is conducted on its potential therapeutic effects and mechanisms of action.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate involves its interaction with specific molecular targets. The methoxy and methylamino groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving these interactions, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxy-5-(methylamino)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
1-[2-Methoxy-5-(methylamino)phenyl]pyridin-1-ium perchlorate is unique due to its specific substitution pattern on the pyridinium core This structural feature imparts distinct chemical properties and reactivity compared to similar compounds
Eigenschaften
CAS-Nummer |
61135-71-5 |
---|---|
Molekularformel |
C13H15ClN2O5 |
Molekulargewicht |
314.72 g/mol |
IUPAC-Name |
4-methoxy-N-methyl-3-pyridin-1-ium-1-ylaniline;perchlorate |
InChI |
InChI=1S/C13H15N2O.ClHO4/c1-14-11-6-7-13(16-2)12(10-11)15-8-4-3-5-9-15;2-1(3,4)5/h3-10,14H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
YIDVMLQMBFIZGN-UHFFFAOYSA-M |
Kanonische SMILES |
CNC1=CC(=C(C=C1)OC)[N+]2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.